![molecular formula C6H10ClNO2S2 B1378125 (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride CAS No. 503469-57-6](/img/structure/B1378125.png)
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride
Overview
Description
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride, also known as 5-MSTMA, is a synthetic small molecule with a wide range of applications in scientific research. It is a sulfonamide derivative of thiophene, and is used in various fields such as biochemistry, pharmacology, and drug development. The hydrochloride salt of 5-MSTMA is a white or off-white crystalline powder, and is soluble in water and other polar solvents.
Scientific Research Applications
Sirtuin 2 Inhibition
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride: has been identified as a potential inhibitor of human sirtuin 2 (SIRT2), a protein associated with aging and various diseases. SIRT2 inhibitors are considered promising drug targets for conditions such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . The compound’s efficacy in inhibiting SIRT2 could lead to new therapeutic strategies.
Structure-Activity Relationship (SAR) Studies
This compound is valuable in SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity. By modifying the structure of (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride and observing changes in its activity, researchers can design more potent and selective drugs .
Molecular Docking Analyses
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride can be used in molecular docking studies to predict how it interacts with SIRT2, providing insights into the design of more effective inhibitors .
Histone Deacetylase Research
Histone deacetylases (HDACs) are crucial enzymes involved in chromatin remodeling and gene expression. As a potential HDAC inhibitor, this compound can help in the study of epigenetic regulation and the development of HDAC-targeted therapies .
Chemical Synthesis
In the field of chemical synthesis, (5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride serves as a building block for creating various chemical compounds. Its reactivity and functional groups make it a versatile reagent for constructing complex molecules .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and calibration of analytical instruments .
properties
IUPAC Name |
(5-methylsulfonylthiophen-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2.ClH/c1-11(8,9)6-3-2-5(4-7)10-6;/h2-3H,4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYNOKPFUHYOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methanesulfonylthiophen-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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